4-Pentadecanol

Vue d'ensemble

Description

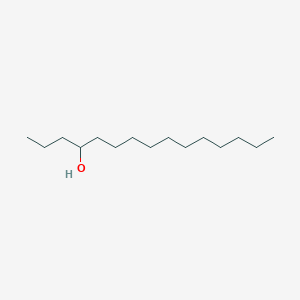

4-Pentadecanol is an organic compound classified as a secondary fatty alcohol. It consists of a pentadecane chain with a hydroxy group attached to the fourth carbon atom. This compound is a white, flaky solid at room temperature and is known for its stability and low toxicity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Pentadecanol can be synthesized through various methods. One common approach involves the reduction of 4-pentadecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of 4-pentadecenoic acid. This process involves the use of a catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pentadecanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4-pentadecanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to pentadecane using strong reducing agents.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed:

Oxidation: 4-Pentadecanone

Reduction: Pentadecane

Substitution: 4-Pentadecyl chloride or 4-Pentadecyl bromide

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Pentadecanol is characterized by a hydroxy group located at the fourth carbon of the pentadecane chain. This structural feature imparts distinct physical and chemical properties that enhance its utility in various applications:

- Molecular Weight : 242.42 g/mol

- Boiling Point : Approximately 300 °C

- Solubility : Limited solubility in water but soluble in organic solvents.

Cosmetic Applications

This compound is primarily used in cosmetic formulations due to its emollient properties. It acts as an effective moisturizer and stabilizer in creams and lotions. The following table summarizes its role in cosmetic products:

| Function | Description |

|---|---|

| Emollient | Provides moisture and smoothness to the skin. |

| Emulsion Stabilizer | Enhances the stability of oil-in-water emulsions. |

| Skin Conditioning Agent | Improves skin texture and hydration levels. |

A study highlighted that long-chain fatty alcohols like this compound are less irritating compared to shorter-chain counterparts, making them suitable for sensitive skin formulations .

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound, particularly as an antimicrobial agent. Notably, it has exhibited activity against Propionibacterium acnes, the bacteria responsible for acne. Key findings include:

- Minimum Inhibitory Concentration (MIC) : 0.78 μg/mL against P. acnes.

- Bactericidal Activity : Demonstrated a minimum bactericidal concentration (MBC) of 1.56 μg/mL, making it one of the most effective primary alcohols tested against this pathogen .

Additionally, computational studies have suggested that this compound may serve as a mycobactericidal agent, showing promising binding energy with key receptors involved in mycobacterial infections .

Biochemical Research

In biochemical research, this compound has been utilized as a substrate for enzymatic reactions. A notable study evaluated its role in catalyzing fatty alcohol synthesis within tumor cells, revealing its potential as a biochemical tool for metabolic studies .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers evaluated various long-chain fatty alcohols for their antimicrobial properties against Gram-positive bacteria. The study found that this compound had superior efficacy against P. acnes, suggesting its potential use in acne treatment formulations .

Case Study 2: Emulsion Stability

In another investigation focused on cosmetic formulations, researchers incorporated this compound into emulsion systems to analyze stability over time. Results indicated that it significantly improved the shelf-life and texture of the product compared to formulations without this compound .

Mécanisme D'action

The mechanism of action of 4-Pentadecanol involves its interaction with cell membranes. As an amphiphilic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparaison Avec Des Composés Similaires

1-Pentadecanol: A primary alcohol with the hydroxy group attached to the first carbon atom.

2-Pentadecanol: A secondary alcohol with the hydroxy group attached to the second carbon atom.

3-Pentadecanol: A secondary alcohol with the hydroxy group attached to the third carbon atom.

Comparison: 4-Pentadecanol is unique among its isomers due to the position of the hydroxy group on the fourth carbon atom. This positioning affects its physical and chemical properties, such as melting point and reactivity. Compared to 1-Pentadecanol, this compound has a lower melting point and different reactivity patterns in substitution reactions.

Activité Biologique

4-Pentadecanol, a long-chain fatty alcohol with the molecular formula , is part of a broader class of compounds known for their diverse biological activities. This compound is particularly noted for its potential antibacterial properties, which have been the focus of various studies. In this article, we will explore the biological activity of this compound, detailing its antibacterial effects, mechanisms of action, and relevant case studies.

Antibacterial Properties

This compound has been investigated for its antibacterial activity against various strains of bacteria. A study highlighted the effectiveness of long-chain fatty alcohols, including this compound, against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions. The Minimum Inhibitory Concentration (MIC) for this compound was found to be significantly effective, demonstrating its potential as a natural antibacterial agent.

Table 1: Antibacterial Activity of Long-Chain Fatty Alcohols

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1-Pentadecanol | 27.2 | Staphylococcus aureus |

| 1-Hexadecanol | ≥512 | Staphylococcus aureus |

| 1-Heptadecanol | ≥512 | Staphylococcus aureus |

| 1-Octadecanol | ≥512 | Staphylococcus aureus |

Note: MIC values indicate the lowest concentration that inhibits bacterial growth .

The mechanism by which this compound exerts its antibacterial effects is thought to involve disruption of the bacterial cell membrane. Long-chain fatty alcohols can integrate into lipid bilayers, leading to increased permeability and ultimately cell lysis. This mechanism is similar to that observed in other long-chain fatty alcohols, suggesting a common pathway for their antibacterial action.

Case Studies and Research Findings

- Study on Long-Chain Fatty Alcohols : Research conducted by Chicu et al. examined the antibacterial effects of various long-chain fatty alcohols, including pentadecanol. The study concluded that these compounds possess significant antibacterial properties, with specific attention to their efficacy against resistant strains of bacteria .

- Comparative Analysis : A comparative study assessed the effectiveness of several fatty alcohols against Staphylococcus aureus. The results indicated that while many long-chain alcohols showed activity, pentadecanol exhibited a notable balance between efficacy and lower cytotoxicity compared to shorter-chain counterparts .

- Application in Pharmaceuticals : Given its biological activity, this compound has potential applications in pharmaceutical formulations aimed at treating bacterial infections. Its incorporation into topical formulations could enhance antibacterial efficacy while minimizing adverse effects associated with synthetic antibiotics.

Propriétés

IUPAC Name |

pentadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15-16H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQUJSXHKIUDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337666 | |

| Record name | 4-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109212-91-1 | |

| Record name | 4-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.